molecular formula C18H18N2O3S B2842290 N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1090342-29-2

N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B2842290
CAS No.: 1090342-29-2
M. Wt: 342.41
InChI Key: XGAWKELOEFYXPU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Pharmacological Applications

Compounds structurally related to N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide have been studied for their potential biochemical and pharmacological applications. For example, anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase (sGC) have shown promise in mediating NO downstream signaling and inducing vasorelaxation in various vascular tissues. This mechanism is crucial for developing new vasodilator drugs with potential applications in cardiovascular diseases (Schindler et al., 2006). Furthermore, certain sulfonylurea compounds, well-known for their hypoglycemic and hypolipidemic activities, have been modified to improve their pharmacological efficacy, which could be relevant for diabetes management (Ahmadi et al., 2014).

Anticancer Research

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, structurally related to the compound , has demonstrated significant cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induce apoptosis and cell cycle arrest, offering a promising direction for developing new anticancer agents (Ravichandiran et al., 2019).

Synthetic Applications in Organic Chemistry

In organic synthesis, compounds like this compound serve as intermediates in the synthesis of more complex molecules. For instance, the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and sulfonamides have been reported, showcasing the versatility of such compounds in creating N-alkyl products (Tran et al., 2014). This method represents a valuable tool in medicinal chemistry for constructing diverse molecular architectures.

Properties

IUPAC Name

N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-15-10-11-15)16-8-4-5-9-17(16)20-24(22,23)13-12-14-6-2-1-3-7-14/h1-9,12-13,15,20H,10-11H2,(H,19,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAWKELOEFYXPU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.